

Technical Monograph: Chemical & Pharmacological Profiling of 3-(2-Chlorophenoxy)pyrrolidine

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Compound of Interest

Compound Name: 3-(2-Chlorophenoxy)pyrrolidine

Cat. No.: B1648067

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Executive Summary

3-(2-Chlorophenoxy)pyrrolidine (CAS: 946715-25-9; HCl Salt: 1185298-15-0) represents a high-value heterocyclic scaffold in medicinal chemistry, particularly within the design of Central Nervous System (CNS) agents. Structurally characterized by a pyrrolidine ring functionalized at the C3 position with an ortho-chlorinated phenoxy group, this motif serves as a critical pharmacophore for Monoamine Transporter Inhibitors (MATs).

This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthetic pathways, and reactivity profiles, designed to support researchers in optimizing lead compounds for norepinephrine (NET) and serotonin (SERT) reuptake inhibition.

Part 1: Structural Architecture & Physicochemical Profiling

The therapeutic utility of **3-(2-Chlorophenoxy)pyrrolidine** is governed by its acid-base profile and lipophilicity, which dictate its ability to cross the Blood-Brain Barrier (BBB).

Chemical Identity & Properties Table

Property	Value / Description	Technical Context
IUPAC Name	3-(2-Chlorophenoxy)pyrrolidine	
Molecular Formula	C ₁₀ H ₁₂ ClNO	
Molecular Weight	197.66 g/mol	Ideal for fragment-based drug design (MW < 300).
Appearance	Viscous oil (Free base) / White solid (HCl salt)	Salt form preferred for stability and handling.
pKa (Calc.)	~9.25 (Secondary Amine)	Predominantly ionized (cationic) at physiological pH (7.4).
LogP (Calc.)	~2.0 - 2.3	Optimal range for CNS penetration (Lipinski compliant).
H-Bond Donors	1 (NH)	Secondary amine available for further functionalization.
H-Bond Acceptors	2 (N, O)	Ether oxygen acts as a weak acceptor; Nitrogen is a strong acceptor.
Chirality	1 Chiral Center (C3)	Exists as (R)- and (S)- enantiomers. Biological activity is often stereospecific.

Stereochemical Considerations

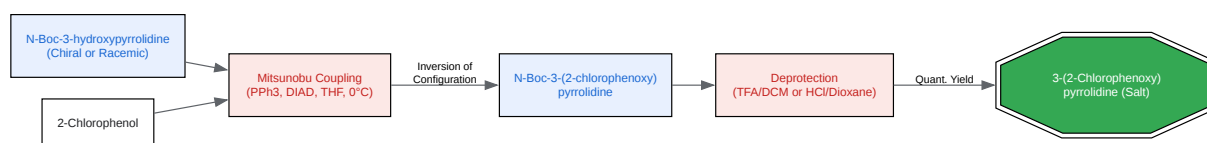
The C3 position of the pyrrolidine ring is a stereogenic center.^[1] In pharmacological applications, the specific enantiomer often dictates binding affinity. For instance, in many aryloxy-amine antidepressants, the (S)-enantiomer exhibits superior binding to the norepinephrine transporter (NET). Researchers must prioritize asymmetric synthesis or chiral resolution (e.g., using tartaric acid) to isolate the bioactive enantiomer.

Part 2: Synthetic Pathways & Experimental Protocols

Protocols

The most robust synthetic route for constructing the aryl-alkyl ether bond in **3-(2-Chlorophenoxy)pyrrolidine** is the Mitsunobu Reaction. This pathway offers stereochemical control (inversion of configuration) and avoids harsh conditions associated with Nucleophilic Aromatic Substitution (S_NAr).

Synthesis Workflow Visualization



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Figure 1: Mitsunobu-based synthetic route ensuring stereochemical inversion at the C3 position.

Detailed Experimental Protocol (Mitsunobu Route)

Objective: Synthesis of (S)-**3-(2-Chlorophenoxy)pyrrolidine** hydrochloride from (R)-N-Boc-3-hydroxypyrrolidine.

Reagents:

- (R)-N-Boc-3-hydroxypyrrolidine (1.0 equiv)
- 2-Chlorophenol (1.1 equiv)[2]
- Triphenylphosphine (PPh_3) (1.2 equiv)
- Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

- Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

- Preparation: Charge a flame-dried round-bottom flask with (R)-N-Boc-3-hydroxypyrrolidine, 2-chlorophenol, and PPh₃. Dissolve in anhydrous THF (0.1 M concentration) under an inert atmosphere (Nitrogen or Argon).
- Coupling (0°C): Cool the solution to 0°C in an ice bath. Add DIAD dropwise over 20 minutes to control the exotherm. The solution will typically turn yellow.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (hexane/ethyl acetate) or LC-MS.
- Work-up: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane to precipitate the bulk of triphenylphosphine oxide (TPPO) byproduct. Filter off the solid.[3]
- Purification: Purify the filtrate via flash column chromatography (SiO₂) to isolate the N-Boc protected intermediate.
- Deprotection: Dissolve the intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (1:4 v/v ratio with DCM) or 4M HCl in dioxane. Stir for 2 hours at room temperature.
- Isolation: Evaporate volatiles. For the HCl salt, triturate with diethyl ether to yield the final product as a white solid.

Critical Note: The Mitsunobu reaction proceeds with Walden inversion. Starting with the (R)-alcohol yields the (S)-ether product.

Part 3: Reactivity & Derivatization Strategies

The secondary amine at position 1 is the primary handle for diversification. This scaffold serves as a "warhead" that can be attached to various linkers to tune selectivity between NET, SERT, and DAT transporters.

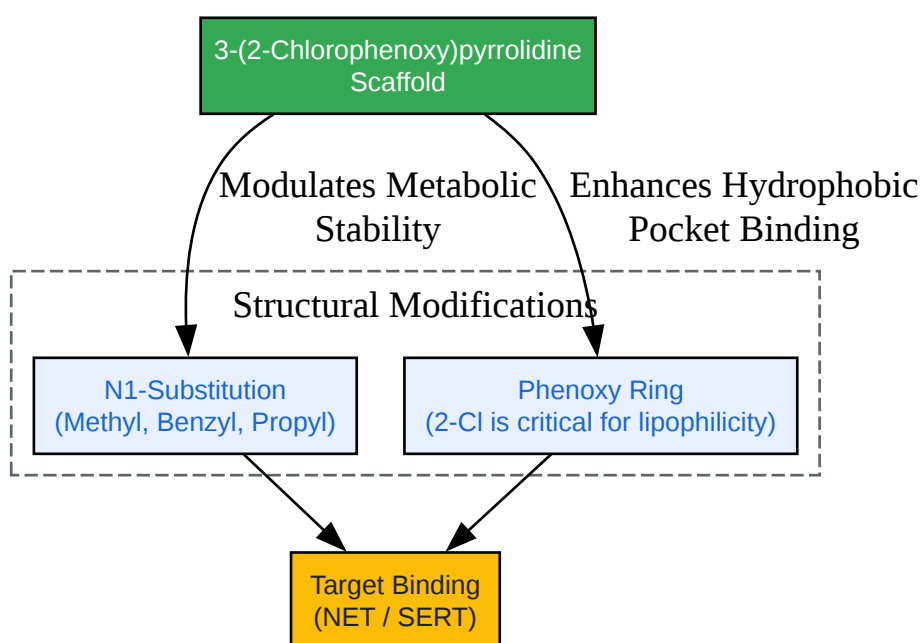
N-Alkylation & Reductive Amination

To generate tertiary amine analogs (common in drug discovery):

- Reductive Amination: React with an aldehyde/ketone using Sodium Triacetoxyborohydride (STAB) in DCE. This is preferred over direct alkylation to avoid over-alkylation (quaternization).
- Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.

SAR Logic & Pharmacophore Mapping

The **3-(2-chlorophenoxy)pyrrolidine** motif mimics the spatial arrangement of biogenic amines.



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Figure 2: Structure-Activity Relationship (SAR) logic for optimizing transporter affinity.

- 2-Chloro Substituent: Provides steric bulk and lipophilicity, locking the conformation of the phenoxy ring relative to the pyrrolidine. This often enhances selectivity for the Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT).
- Pyrrolidine Nitrogen: Must be positively charged at physiological pH to interact with the highly conserved aspartate residue (Asp-75 in NET) in the transporter's binding site.

Part 4: Safety & Handling

While specific toxicological data for this intermediate may be limited, it should be handled as a potent chemical substance.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Storage: Hygroscopic (especially as HCl salt). Store under inert gas (Argon) at 2–8°C.
- Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).

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